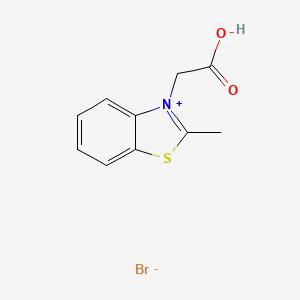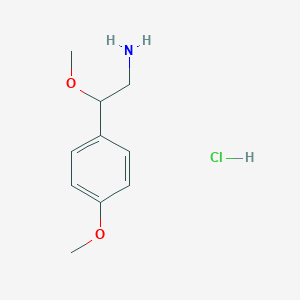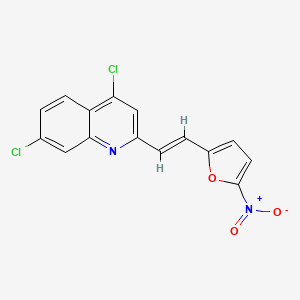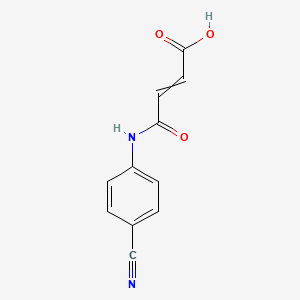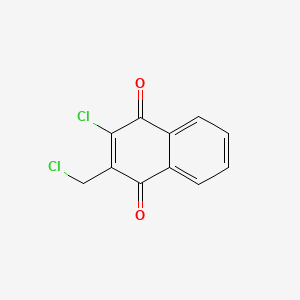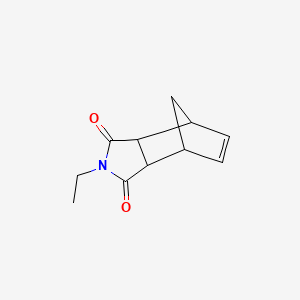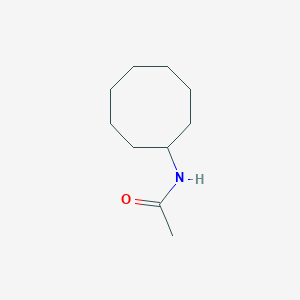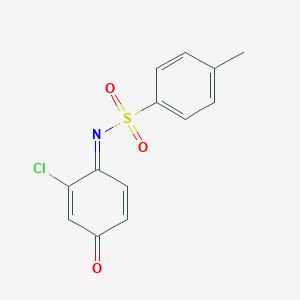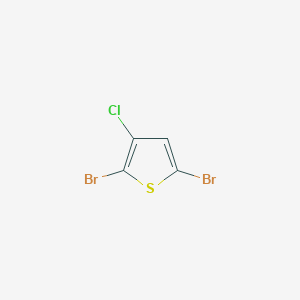
2,5-Dibromo-3-chlorothiophene
概要
説明
2,5-Dibromo-3-chlorothiophene is a chloro-substituted thiophene derivative. It is an electron-deficient compound that has been used in the synthesis of medium to wide bandgap polymer semiconductors . This compound is particularly significant in the field of organic electronics due to its unique properties and applications.
作用機序
Target of Action
2,5-Dibromo-3-chlorothiophene is primarily used in the synthesis of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors are the primary targets of this compound. The compound’s electron-deficient nature due to the chloro substitution makes it an ideal candidate for this purpose .
Mode of Action
The mode of action of this compound involves its interaction with the polymer semiconductors. As an electron-deficient compound, this compound can donate electrons to the semiconductor material, thereby altering its electronic properties .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis and functioning of polymer semiconductors . The compound’s electron-deficient nature allows it to interact with these semiconductors, affecting their electronic properties and, consequently, their performance .
Result of Action
The result of the action of this compound is the creation of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors can be used in various applications, including the production of organic solar cells .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound has a melting point of 24-25 °C , which means that its physical state and reactivity can change with temperature. Additionally, the compound’s reactivity may be affected by the presence of other chemicals in the reaction environment.
生化学分析
Biochemical Properties
2,5-Dibromo-3-chlorothiophene plays a significant role in biochemical reactions, particularly in the synthesis of organic semiconducting materials. It interacts with various enzymes and proteins during these processes. For instance, it has been used in the synthesis of highly efficient polymer semiconductors, such as PTCl, which can be processed with eco-friendly solvents like toluene, THF, and xylenes . The interactions between this compound and these biomolecules are primarily based on its electron-deficient nature, which facilitates coupling reactions and the formation of complex polymer structures.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of organic photovoltaic materials can impact cellular energy production and utilization . Additionally, the presence of bromides and a chloride in its structure allows for facile coupling reactions, which can alter cellular processes at the molecular level.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its electron-deficient nature allows it to participate in enzyme inhibition or activation, depending on the context of the biochemical reaction. For instance, it can inhibit certain enzymes involved in cellular metabolism, leading to changes in gene expression and overall cellular function . These interactions are crucial for its role in the synthesis of medium to wide bandgap polymer semiconductors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the efficiency of polymer semiconductors. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. Its electron-deficient nature allows it to participate in coupling reactions, which are essential for the synthesis of organic semiconducting materials . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s electron-deficient nature facilitates its binding to specific proteins, which can influence its transport and distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The presence of bromides and a chloride in its structure plays a key role in its subcellular localization and subsequent activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-chlorothiophene typically involves the bromination of 3-chlorothiophene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions must be carefully controlled to ensure the selective bromination at the 2 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.
化学反応の分析
Types of Reactions
2,5-Dibromo-3-chlorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
Substitution Reactions: The major products are typically substituted thiophenes.
Coupling Reactions: The products are often complex organic molecules used in electronic applications.
科学的研究の応用
2,5-Dibromo-3-chlorothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development.
類似化合物との比較
Similar Compounds
- 2,5-Dibromo-3-hexylthiophene
- 2,3-Dibromo-5-chlorothiophene
Comparison
2,5-Dibromo-3-chlorothiophene is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic properties. Compared to 2,5-Dibromo-3-hexylthiophene, it is more electron-deficient, making it suitable for different types of electronic applications. 2,3-Dibromo-5-chlorothiophene, on the other hand, has a different substitution pattern, which affects its reactivity and applications .
特性
IUPAC Name |
2,5-dibromo-3-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClS/c5-3-1-2(7)4(6)8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFIWWRRJPGOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308157 | |
| Record name | 2,5-Dibromo-3-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-91-7 | |
| Record name | 2,5-Dibromo-3-chlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


